![molecular formula C15H8N3NaO B580049 Sodium;N-oxidoindeno[1,2-b]quinoxalin-11-imine CAS No. 1421610-21-0](/img/structure/B580049.png)

Sodium;N-oxidoindeno[1,2-b]quinoxalin-11-imine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

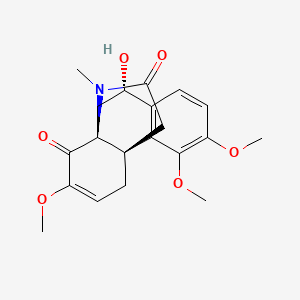

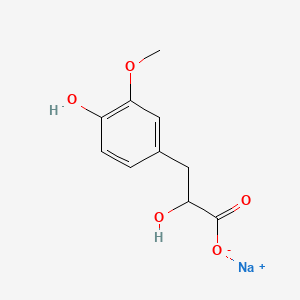

“Sodium;N-oxidoindeno[1,2-b]quinoxalin-11-imine” is also known as "11H-Indeno[1,2-b]quinoxalin-11-one oxime sodium salt" . It is a potent and selective JNK3 inhibitor . The molecular formula is C15H8N3NaO and the molecular weight is 269.23 .

Synthesis Analysis

The synthesis of indeno[1,2-b]quinoxalines involves the reactions of indeno[1,2-b]quinoxalinone as a key construction block . Most of the reactions described are multicomponent ones with readily available starting materials that produce complex molecular spiro architectures . A variety of chemical reactions are used to produce a variety of indeno[1,2-b]quinoxaline-based spiro-heterocyclic frameworks .Molecular Structure Analysis

The molecular structure of “Sodium;N-oxidoindeno[1,2-b]quinoxalin-11-imine” is characterized by a nitrogen-containing indeno[1,2-b]quinoxaline ring . This ring is a privileged structurally fused active system and has notable applications in various fields of chemistry .Chemical Reactions Analysis

The nitrogen-containing indeno[1,2-b]quinoxaline ring is recognized as an important building block in organic synthesis . It is involved in a wide range of chemical reactions to produce a variety of indeno[1,2-b]quinoxaline-based spiro-heterocyclic frameworks .Physical And Chemical Properties Analysis

“Sodium;N-oxidoindeno[1,2-b]quinoxalin-11-imine” is a white to off-white solid . It is soluble in DMSO . The molecular formula is C15H8N3NaO and the molecular weight is 269.23 .Aplicaciones Científicas De Investigación

Organic Synthesis

The nitrogen-containing indeno[1,2-b]quinoxaline ring is a structurally fused active system and has notable applications in various fields of chemistry . For the past several years, it has been recognized as an important building block in organic synthesis . This compound is used as a key construction block for producing a variety of indeno[1,2-b]quinoxaline-based spiro-heterocyclic frameworks by means of a wide range of chemical reactions .

Biological Activities

Some of the synthesized spiro-indenoquinoxalines exhibit interesting biological activities and have promise for the generation of new drug candidates . Compounds containing a C=N bond attached to a heterocyclic moiety often possess pharmacological activities . The compound 11H-indeno[1,2-b]quinoxaline-11-one and its hydrazone have potential pharmaceutical applications with anti-cancer, c-Jun N-terminal kinase inhibitory, anti-inflammatory, antinociceptive, antiproliferative, etc., activities .

Inhibition of c-Jun N-terminal Kinase (JNK)

The compound has been used as a selective JNK3 inhibitor . JNK plays a central role in stress signaling pathways implicated in important pathological processes, including rheumatoid arthritis and ischemia-reperfusion injury . Therefore, inhibition of JNK is of interest for molecular targeted therapy to treat various diseases .

Neurodegenerative Processes

The compound has been evaluated for its ability to suppress neurodegenerative processes in OXYS rats at an early stage of development of Alzheimer’s Disease .

Anti-cancer Applications

Compounds with a quinoxaline core are used as allosteric dual Akt1 and Akt2 inhibitors, human cytomegalovirus polymerase inhibitors, Src-family kinase p56Lck inhibitors, SRPK-1 inhibitors, and monoamine oxidase A inhibitors . The compound 11H-indeno[1,2-b]quinoxalin-11-one and its hydrazone have potential pharmaceutical applications with anti-cancer activities .

Anti-inflammatory Applications

Some of the synthesized spiro-indenoquinoxalines exhibit interesting biological activities and have promise for the generation of new drug candidates . These compounds also inhibited lipopolysaccharide (LPS)-induced nuclear factor-κB/activating protein 1 (NF-κB/AP-1) activation and interleukin-6 (IL-6) production in human monocytic THP1-Blue cells and human MonoMac-6 cells, respectively .

Herbicides

Compounds with a quinoxaline core, such as (2-Quinoxalinyloxy)phenoxypropanoic acid derivatives, are well known to act as herbicides .

Inhibitors for Various Diseases

The quinoxaline structural motif is found in several drugs including brimonidine, quinacillin, and varenicline, which are well known as therapeutic treatments for glaucoma and to aid in the cessation of smoking . The quinoxaline drugs CQS (chloroquinoxaline sulfonamide) and XK469 have been observed to have anticancer activity against solid tumors .

Inhibition of Gram-positive Bacteria

The quinoxaline structural motif is also found in several natural products and antibiotics such as echinomycin, leromycin, and actinomycin, which are known to inhibit the growth of Gram-positive bacteria .

Inhibitors for Various Kinases

Compounds with a quinoxaline core are used as allosteric dual Akt1 and Akt2 inhibitors, human cytomegalovirus polymerase inhibitors, Src-family kinase p56Lck inhibitors, SRPK-1 inhibitors, and monoamine oxidase A inhibitors .

Inhibition of c-Jun Phosphorylation

Selected compounds also inhibited lipopolysaccharide (LPS)-induced c-Jun phosphorylation in MonoMac-6 cells, directly confirming JNK inhibition .

Modulators for Mechanistic Studies of JNKs

Indenoquinoxaline-based oximes can serve as specific small-molecule modulators for mechanistic studies of JNKs, as well as potential leads for the development of anti-inflammatory drugs .

Safety And Hazards

Direcciones Futuras

The nitrogen-containing indeno[1,2-b]quinoxaline ring has notable applications in various fields of chemistry . It has been recognized as an important building block in organic synthesis . Some of the synthesized spiro-indenoquinoxalines exhibit interesting biological activities and have promise for the generation of new drug candidates . Therefore, the future directions of “Sodium;N-oxidoindeno[1,2-b]quinoxalin-11-imine” could involve further exploration of its potential pharmaceutical applications.

Propiedades

IUPAC Name |

sodium;N-oxidoindeno[1,2-b]quinoxalin-11-imine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N3O.Na/c19-18-14-10-6-2-1-5-9(10)13-15(14)17-12-8-4-3-7-11(12)16-13;/h1-8,19H;/q;+1/p-1/b18-14-; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBNHEGDICQSOLR-NYAKATHWSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3C2=N[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C\2C(=C1)C3=NC4=CC=CC=C4N=C3/C2=N\[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8N3NaO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium;N-oxidoindeno[1,2-b]quinoxalin-11-imine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(5-Chloropyridin-2-yl)-N2-((1R,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B579977.png)

![Propanedioic acid, [[(phenylmethoxy)carbonyl]amino]-, monoethyl ester](/img/structure/B579982.png)

![9-Isopropylidenebicyclo[3.3.1]nonan-2-one](/img/structure/B579987.png)

![6,7-Dimethyl-6H-imidazo[4,5-g][1,3]benzothiazol-2-amine](/img/structure/B579988.png)